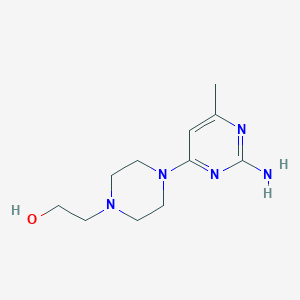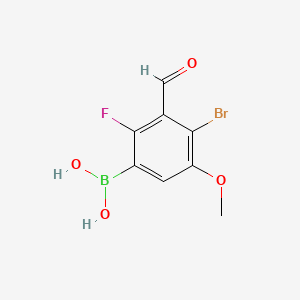
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, formyl, and methoxy groups. These substituents impart distinct electronic and steric properties to the molecule, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and catalyst loading are critical parameters that need to be carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The formyl group can be reduced to an alcohol or further to a methyl group.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-2-fluoro-3-formyl-5-methoxyphenol.
Reduction: Formation of 4-bromo-2-fluoro-3-hydroxymethyl-5-methoxyphenylboronic acid or 4-bromo-2-fluoro-3-methyl-5-methoxyphenylboronic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific electronic properties.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that can inhibit enzyme activity or alter molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid is unique due to the combination of its substituents, which provide a distinct electronic environment and reactivity profile. The presence of both electron-withdrawing (bromo, fluoro, formyl) and electron-donating (methoxy) groups allows for fine-tuning of its chemical behavior, making it a versatile reagent in various synthetic applications.
Propriétés
Formule moléculaire |
C8H7BBrFO4 |
|---|---|
Poids moléculaire |
276.85 g/mol |
Nom IUPAC |
(4-bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H7BBrFO4/c1-15-6-2-5(9(13)14)8(11)4(3-12)7(6)10/h2-3,13-14H,1H3 |
Clé InChI |
BLAKYIPIPZKDBA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1F)C=O)Br)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



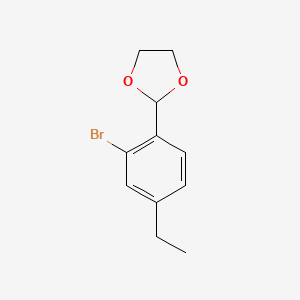
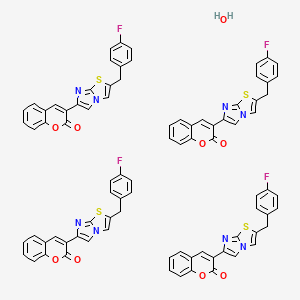
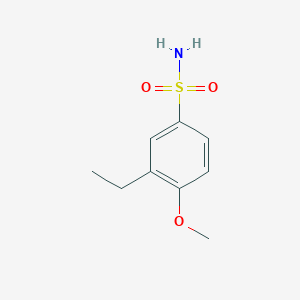
![ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate](/img/structure/B14015807.png)
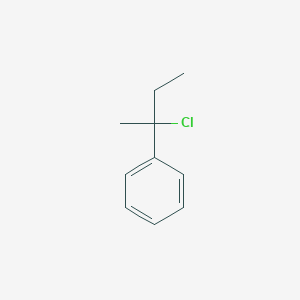
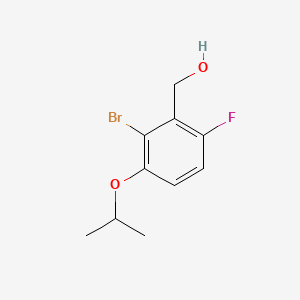
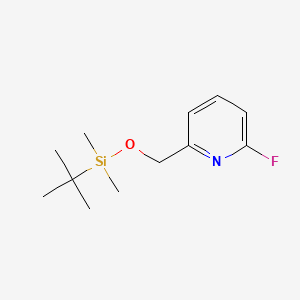
![7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14015826.png)
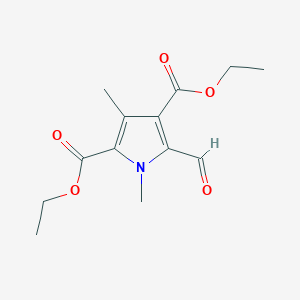
![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)


